REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[CH:9]=[C:8]([SH:10])[N:7]=[CH:6][N:5]=1.[C:11]1([CH3:21])C=CC(S([O-])(=O)=O)=CC=1.[CH2:22]([OH:24])C.O>>[NH2:3][C:4]1[CH:9]=[C:8]([S:10][CH2:21][CH2:11][O:24][CH3:22])[N:7]=[CH:6][N:5]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethanol water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=NC(=C1)S
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to 60° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
terminated
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recovered with 250 ml of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is repeatedly extracted with chloroform (6×100 ml)
|
Type
|
CUSTOM
|
Details
|
the amalgamated extracts are evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
CUSTOM
|
Details
|
The solid residue is crystallised from ethyl acetate plus petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC(=C1)SCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |